![molecular formula C12H19N3O B11715856 2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide](/img/structure/B11715856.png)
2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide is a nitrone derivative of N-tert-butyl (3,5,6-trimethylpyrazin-2-yl)methanimine. This compound is known for its role as a platelet aggregation inhibitor and a neuroprotective agent . It belongs to the class of pyrazines and is characterized by its unique chemical structure that includes a pyrazine ring substituted with methyl groups and an N-oxide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide typically involves the reaction of 2-propanamine with 3,5,6-trimethyl-2-pyrazinecarboxaldehyde under oxidative conditions. The reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide or a peracid to form the N-oxide derivative. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature to moderate heat to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The methyl groups on the pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Higher oxidation state derivatives of the pyrazine ring.
Reduction: The corresponding amine derivative.
Substitution: Various substituted pyrazine derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in inhibiting platelet aggregation, making it a potential candidate for anti-thrombotic therapies.
Medicine: Investigated for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide involves its interaction with molecular targets such as enzymes and receptors. As a platelet aggregation inhibitor, it likely interferes with the signaling pathways that lead to platelet activation and aggregation. Its neuroprotective effects are thought to be mediated through the inhibition of oxidative stress and inflammation pathways, protecting neurons from damage .
Comparación Con Compuestos Similares
Similar Compounds
2-Propanamine, N-methyl-: A simpler amine derivative with different chemical properties.
2-Propanamine, 2-methyl-: Another amine derivative with a similar structure but lacking the pyrazine ring and N-oxide group.
N-tert-butyl (3,5,6-trimethylpyrazin-2-yl)methanimine: The parent compound without the N-oxide functional group.
Uniqueness
2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide is unique due to its combination of a pyrazine ring, multiple methyl substitutions, and an N-oxide functional group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C12H19N3O |
|---|---|
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide |
InChI |
InChI=1S/C12H19N3O/c1-8-9(2)14-11(10(3)13-8)7-15(16)12(4,5)6/h7H,1-6H3 |
Clave InChI |
BESRYENXPUCIID-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C(=N1)C)C=[N+](C(C)(C)C)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B11715777.png)


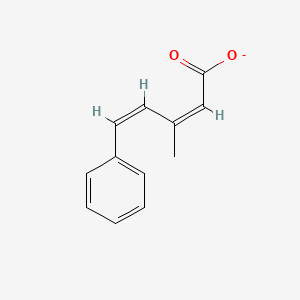
![(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715792.png)
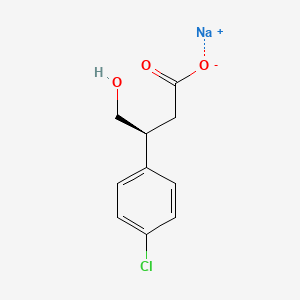
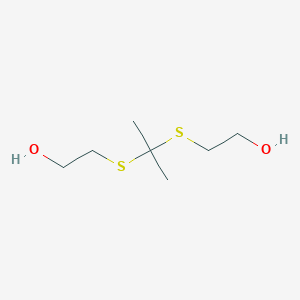
![Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate](/img/structure/B11715811.png)
![3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11715818.png)
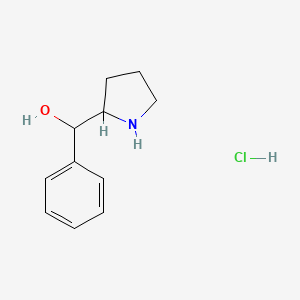
![2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine](/img/structure/B11715828.png)
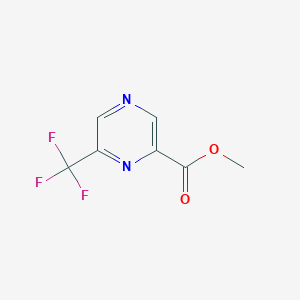
![[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B11715846.png)
![Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11715860.png)
